An In-depth Technical Guide to the Chemical Properties of [4-(1H-Imidazol-1-yl)phenyl]methanol
An In-depth Technical Guide to the Chemical Properties of [4-(1H-Imidazol-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(1H-Imidazol-1-yl)phenyl]methanol, a heterocyclic compound featuring both an imidazole and a benzyl alcohol moiety, holds significant interest within the fields of medicinal chemistry and materials science. Its structural motifs are present in numerous biologically active molecules, suggesting a potential for diverse pharmacological applications. This technical guide provides a comprehensive overview of the known chemical properties of [4-(1H-Imidazol-1-yl)phenyl]methanol (CAS No: 86718-08-3), including its physicochemical characteristics, and outlines a plausible synthetic route. Due to a lack of specific experimental data in publicly available literature, this guide also presents predicted spectral data and discusses the potential biological significance of this compound based on the activities of structurally related imidazole derivatives.
Chemical and Physical Properties
The fundamental chemical and physical properties of [4-(1H-Imidazol-1-yl)phenyl]methanol are summarized in the table below. It is important to note that while some properties like molecular formula, weight, and melting point are well-documented, others such as boiling point and density are reported from a limited number of sources and should be considered with caution.
| Property | Value | Source(s) |
| IUPAC Name | [4-(1H-Imidazol-1-yl)phenyl]methanol | [1] |
| CAS Number | 86718-08-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |
| Molecular Weight | 174.20 g/mol | [2] |
| Melting Point | 87-89 °C | [3] |
| Boiling Point | 364.9 °C at 760 mmHg | [4] (Unconfirmed) |
| Flash Point | 174.5 °C | [4] (Unconfirmed) |
| Density | 1.16 g/cm³ | [4] (Unconfirmed) |
| Appearance | Solid | [3] |
| SMILES | OCc1ccc(cc1)n2cncn2 | [1] |
| InChIKey | SRQXVPAXMMIUFH-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Route: Reduction of 4-(1H-Imidazol-1-yl)benzaldehyde
A common and effective method for the reduction of an aldehyde to a primary alcohol is through the use of a hydride reducing agent, such as sodium borohydride (NaBH₄).
Reaction Scheme:
Experimental Protocol (Hypothetical):
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Materials:
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4-(1H-imidazol-1-yl)benzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (or Ethanol)
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Deionized water
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Ethyl acetate
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Hydrochloric acid (HCl), 1 M solution (for workup)
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Sodium bicarbonate (NaHCO₃), saturated solution (for workup)
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Brine
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Procedure:
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In a round-bottom flask, dissolve 4-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) in methanol at room temperature with stirring.
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Cool the solution to 0 °C using an ice bath.
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Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Quench the reaction by the slow addition of deionized water at 0 °C.
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Adjust the pH of the solution to ~7 using a 1 M HCl solution.
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Concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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The crude [4-(1H-Imidazol-1-yl)phenyl]methanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
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DOT Script for Synthesis Workflow:
Caption: Proposed synthesis workflow for [4-(1H-Imidazol-1-yl)phenyl]methanol.
Predicted Spectroscopic Data
As of the date of this document, specific, experimentally-derived spectral data for [4-(1H-Imidazol-1-yl)phenyl]methanol are not available in public databases. The following are predicted spectral characteristics based on the molecule's structure and known data for similar compounds.
Predicted ¹H NMR Spectrum
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Aromatic Protons (Phenyl Ring): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
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Aromatic Protons (Imidazole Ring): Three singlets (or narrow multiplets) are anticipated for the imidazole protons. The proton at the C2 position would be the most downfield, followed by the protons at the C4 and C5 positions.
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Benzylic Protons: A singlet corresponding to the two protons of the methylene group (-CH₂OH) would likely appear around δ 4.5-5.0 ppm.
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Hydroxyl Proton: A broad singlet for the hydroxyl proton (-OH) is expected, with its chemical shift being concentration and solvent dependent.
Predicted ¹³C NMR Spectrum
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Aromatic Carbons (Phenyl Ring): Six signals are expected for the phenyl ring carbons, with the carbon attached to the imidazole nitrogen and the carbon attached to the methylene group being quaternary and having distinct chemical shifts.
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Aromatic Carbons (Imidazole Ring): Three signals are anticipated for the imidazole ring carbons.
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Benzylic Carbon: A signal for the methylene carbon (-CH₂OH) would likely be observed in the range of δ 60-70 ppm.
Predicted Infrared (IR) Spectrum
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O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
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C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
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C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
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C-O Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region.
Potential Biological Activity and Applications in Drug Development
While no specific biological activities have been reported for [4-(1H-Imidazol-1-yl)phenyl]methanol, the imidazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents. The imidazole ring's ability to participate in hydrogen bonding and coordinate with metal ions makes it a valuable component in drug design.
Structurally related N-arylimidazole compounds have demonstrated a broad spectrum of biological activities, including:
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Antifungal Activity: Imidazole is the core structure of many azole antifungal drugs.
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Anticancer Activity: Various imidazole derivatives have been investigated for their potential as anticancer agents.
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Anti-inflammatory Activity: Some imidazole-containing compounds exhibit anti-inflammatory properties.
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Enzyme Inhibition: The imidazole group can act as a ligand for metal ions in the active sites of various enzymes.
The presence of the benzyl alcohol group in [4-(1H-Imidazol-1-yl)phenyl]methanol provides a site for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes the compound a valuable building block for the development of new therapeutic agents.
DOT Script for Imidazole Derivatives in Drug Development:
Caption: General role of imidazole derivatives in drug development.
Safety and Handling
Detailed safety and handling information for [4-(1H-Imidazol-1-yl)phenyl]methanol should be obtained from a comprehensive Safety Data Sheet (SDS) provided by a chemical supplier. As a general precaution for a laboratory chemical of this nature, standard safety protocols should be followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5][6][7][8]
Conclusion
[4-(1H-Imidazol-1-yl)phenyl]methanol is a chemical compound with established basic physicochemical properties but a notable lack of detailed experimental and biological data in the public domain. Its synthesis is plausibly achievable through standard organic chemistry reactions, such as the reduction of the corresponding aldehyde. The presence of the imidazole and benzyl alcohol functionalities suggests its potential as a versatile building block in the synthesis of novel compounds with interesting pharmacological properties. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and materials science. This guide serves as a foundational resource for researchers interested in this promising compound, highlighting both the known data and the areas requiring further investigation.
References
- 1. [4-(1H-IMIDAZOL-1-YL)PHENYL]METHANOL | CAS 86718-08-3 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. Cas 103573-92-8,[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL | lookchem [lookchem.com]
- 4. rsc.org [rsc.org]
- 5. methanex.com [methanex.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. actylislab.com [actylislab.com]
